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Abstract
Imofinostat (ABT-301), also known as MPT0E028, is a potent and selective, orally active

histone deacetylase (HDAC) inhibitor. It has demonstrated significant antitumor activity in a

range of preclinical cancer models, including colorectal cancer, B-cell lymphoma, non-small cell

lung carcinoma, and pancreatic cancer. Its mechanism of action involves the inhibition of class I

and IIb HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in

turn induces cell cycle arrest, apoptosis, and modulation of the tumor microenvironment. This

technical guide provides a comprehensive overview of the chemical properties, mechanism of

action, preclinical data, and relevant experimental protocols for Imofinostat.

Chemical Structure and Properties
Imofinostat is chemically described as (E)-3-(1-(phenylsulfonyl)indolin-5-yl)-N-

hydroxyacrylamide. Its chemical structure and key identifiers are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b611987?utm_src=pdf-interest
https://www.benchchem.com/product/b611987?utm_src=pdf-body
https://www.benchchem.com/product/b611987?utm_src=pdf-body
https://www.benchchem.com/product/b611987?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name
(2E)-3-[1-(benzenesulfonyl)-2,3-dihydro-1H-

indol-5-yl]-N-hydroxyprop-2-enamide

Synonyms ABT-301, MPT0E028, TMU-C-0012

Molecular Formula C₁₇H₁₆N₂O₄S

Molecular Weight 344.39 g/mol

CAS Number 1338320-94-7

SMILES
O=C(NO)/C=C/c1cc2c(cc1)N(S(=O)

(=O)c1ccccc1)CC2

InChI Key MGTIFSBCGGAZDB-VQHVLOKHSA-N

Synthesis Overview
The synthesis of Imofinostat involves a multi-step process starting from commercially

available indole-5-carboxaldehyde. A general synthetic scheme is outlined below, based on the

synthesis of similar 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles.
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Simplified Synthesis of Imofinostat (ABT-301)

Indole-5-carboxaldehyde

1-Benzenesulfonylindole-5-carboxaldehyde

Benzenesulfonyl chloride, KOH

Methyl (E)-3-(1-(phenylsulfonyl)indolin-5-yl)acrylate

Wittig Reaction

(E)-3-(1-(phenylsulfonyl)indolin-5-yl)acrylic acid

LiOH hydrolysis

Protected Hydroxamic Acid

PYBOP, NH2OTHP

Imofinostat

TFA deprotection

Click to download full resolution via product page

Figure 1: Simplified synthetic route for Imofinostat.

Mechanism of Action
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Imofinostat is a selective inhibitor of histone deacetylases (HDACs), with potent activity

against HDAC1, HDAC2, and HDAC6.[1][2] The inhibition of these enzymes leads to an

accumulation of acetylated histones, resulting in a more open chromatin structure and the re-

expression of silenced tumor suppressor genes. Beyond histone modification, Imofinostat also

affects the acetylation status of non-histone proteins, including α-tubulin.

A key aspect of Imofinostat's mechanism is its ability to reduce the phosphorylation of Akt, a

central protein in a signaling pathway that promotes cell survival and proliferation.[1][2] By

inhibiting Akt phosphorylation, Imofinostat promotes apoptosis in cancer cells.
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Imofinostat Signaling Pathway
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Figure 2: Proposed signaling pathway of Imofinostat.
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Preclinical Data
In Vitro Activity
Imofinostat has demonstrated potent inhibitory activity against several HDAC enzymes and

exhibits broad-spectrum antiproliferative effects against various human cancer cell lines.

Table 1: HDAC Enzyme Inhibition[1][2]

HDAC Isoform IC₅₀ (nM)

HDAC1 53.0

HDAC2 106.2

HDAC6 29.5

HDAC8 2500

HDAC4 >10000

Table 2: Antiproliferative Activity (GI₅₀, µM)

Cell Line Cancer Type GI₅₀ (µM)

HCT116 Colorectal Cancer
Concentration-dependent

inhibition

Ramos B-cell Lymphoma
Significant inhibition at 0.3-100

µM

BJAB B-cell Lymphoma
Significant inhibition at 0.3-100

µM

AsPC-1 Pancreatic Cancer Data not specified

A549
Non-small Cell Lung

Carcinoma
Data not specified

In Vivo Activity
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Oral administration of Imofinostat has been shown to inhibit tumor growth and prolong survival

in various xenograft models.

Table 3: In Vivo Antitumor Efficacy[1]

Cancer Model Dosing Regimen Key Findings

HCT116 Xenograft
50-200 mg/kg, p.o., daily for 15

days

Dose-dependent tumor growth

inhibition. Complete regression

in some mice at 200 mg/kg.

BJAB Xenograft
50-200 mg/kg, p.o., daily for 31

days

Dose-dependent tumor growth

inhibition. Increased caspase 3

and PARP activation.

Ramos Xenograft 100 mg/kg, p.o., daily
Significantly prolonged

survival.

AsPC-1 Xenograft 25 mg/kg, p.o., daily

Significant reduction in tumor

volume. Increased cleaved

caspase-3.

Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol provides a general framework for determining the IC₅₀ of Imofinostat against

specific HDAC enzymes.
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HDAC Inhibition Assay Workflow
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Figure 3: General workflow for HDAC inhibition assay.
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Methodology:

Reagent Preparation: Prepare serial dilutions of Imofinostat. Dilute the recombinant human

HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC6) in the assay buffer.

Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted HDAC enzyme to each

well. Add the various concentrations of Imofinostat or vehicle control. Incubate at 37°C for

15 minutes.

Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Fluor-

de-Lys®). Incubate at 37°C for a specified time (e.g., 30-60 minutes).

Signal Development: Stop the reaction by adding a developer solution. Incubate at room

temperature for 15 minutes to allow the fluorescent signal to develop.

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at

the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

Data Analysis: Calculate the percentage of inhibition for each concentration of Imofinostat
and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the antiproliferative effects of Imofinostat on cancer

cells.

Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of Imofinostat for the desired time

period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and

incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO

or a solution of SDS in HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the GI₅₀ value.

Western Blot for Akt Phosphorylation
This protocol describes the assessment of Imofinostat's effect on the Akt signaling pathway.

Methodology:

Cell Lysis: Treat cancer cells with Imofinostat for the desired time. Lyse the cells in a

suitable lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-

polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-

Akt Ser473) or total Akt overnight at 4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Analysis: Quantify the band intensities using densitometry software and normalize the levels

of phosphorylated Akt to total Akt.
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Modulation of the Tumor Microenvironment
Preclinical studies indicate that Imofinostat can modulate the tumor microenvironment by

promoting the infiltration and activity of CD8+ cytotoxic T cells and inhibiting myeloid-derived

suppressor cells (MDSCs). This suggests a potential for combination therapy with immune

checkpoint inhibitors. A Phase I/II clinical trial (NCT05232127) is evaluating Imofinostat in
combination with tislelizumab (a PD-1 inhibitor) and bevacizumab (a VEGF inhibitor) for

metastatic colorectal cancer.

Conclusion
Imofinostat (ABT-301) is a promising, orally available HDAC inhibitor with a well-defined

chemical structure and a multi-faceted mechanism of action. Its potent in vitro and in vivo

antitumor activities, coupled with its ability to modulate the Akt signaling pathway and the tumor

microenvironment, position it as a strong candidate for further clinical development, both as a

monotherapy and in combination with other anticancer agents. The detailed technical

information and protocols provided in this guide are intended to support ongoing and future

research into this novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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